Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 6-position with a difluoromethoxy group and at the 3-position with an ethyl ester. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and enzymes.
Properties
Molecular Formula |
C11H10F2N2O3 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O3/c1-2-17-10(16)8-5-14-15-6-7(18-11(12)13)3-4-9(8)15/h3-6,11H,2H2,1H3 |
InChI Key |
VPFNICNPIYFDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
The most common approach to pyrazolo[1,5-a]pyridines involves:
[3+2] Cycloaddition : Intermolecular cycloaddition of N-iminopyridinium ylides with alkynes or alkenes to form the fused ring system. This method allows for diverse substitution patterns but requires careful control of reaction conditions to favor the desired regioisomer.
Cross-Dehydrogenative Coupling (CDC) : Reaction between N-amino-2-iminopyridines and β-ketoesters or β-diketones under oxidative conditions to directly form substituted pyrazolo[1,5-a]pyridines in a single step. This environmentally friendly method offers good yields and functional group tolerance.
Introduction of the Difluoromethoxy Group
Site-Selective Functionalization at C6
The difluoromethoxy substituent at the 6-position is generally introduced via:
Cross-coupling Reactions : Starting from a 6-halogenated pyrazolo[1,5-a]pyridine intermediate (e.g., 6-bromo or 6-chloro derivative), the difluoromethoxy group can be installed using palladium-catalyzed cross-coupling with difluoromethoxy reagents or via nucleophilic aromatic substitution under appropriate conditions.
Regioselective Sonogashira or Suzuki–Miyaura Couplings : Stepwise site-selective cross-coupling reactions allow the introduction of various substituents at the 6-position, including alkynyl or aryl groups, which can be further transformed into difluoromethoxy groups by subsequent functional group manipulations.
Esterification at the 3-Position
The ethyl carboxylate group at position 3 is typically introduced by:
Using β-ketoesters or ethyl acetoacetate derivatives as starting materials in the cyclization step, which directly incorporate the ester functionality into the pyrazolo[1,5-a]pyridine ring during ring formation.
Alternatively, post-cyclization esterification can be performed by reacting the corresponding carboxylic acid derivative with ethanol under acidic conditions or via esterification reagents.
Representative Preparation Method
A typical synthetic sequence based on literature and patent disclosures is as follows:
Detailed Research Findings and Notes
Regioselectivity : Computational and experimental studies confirm that cross-coupling reactions proceed preferentially at the 6-position due to electronic and steric factors, enabling selective difluoromethoxy substitution.
Reaction Conditions : The use of palladium catalysts with specific ligands (e.g., dppf) and bases like potassium acetate is critical to achieve high yields and selectivity in the difluoromethoxy installation step.
Solubility and Stability : The final compound shows moderate solubility in organic solvents. Stock solutions are recommended to be prepared fresh or stored at -80°C to maintain stability for up to 6 months.
Environmental Considerations : The CDC approach for ring construction is noted for its environmentally friendly profile, avoiding heavy metal reagents and harsh conditions.
Summary Table of Key Preparation Steps
| Stage | Reagents/Materials | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine core formation | N-amino-2-iminopyridine + β-ketoester | Cross-Dehydrogenative Coupling | EtOH, AcOH, O2, 130°C, 18 h | Substituted pyrazolo[1,5-a]pyridine-3-carboxylate |
| Halogenation (if needed) | Halogenating agent (e.g., NBS) | Electrophilic substitution | Standard conditions | 6-Halogenated intermediate |
| Difluoromethoxy introduction | Difluoromethoxy reagent, Pd catalyst, base | Pd-catalyzed cross-coupling | 85-100°C, inert atmosphere | Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
| Purification | Column chromatography | - | - | Pure target compound |
Chemical Reactions Analysis
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce different functional groups.
Scientific Research Applications
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimetabolite in purine biochemical reactions and its antitrypanosomal activity.
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescent properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an antimetabolite by interfering with purine metabolism, thereby inhibiting the growth of certain pathogens . The compound’s fluorescent properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its absorption and emission behaviors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 6-position critically influences solubility, lipophilicity, and reactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN, -OCHF₂): Enhance polarity and reduce logP compared to alkyl substituents (-CH₃). The difluoromethoxy group balances metabolic stability and lipophilicity better than bromo or cyano groups .
- Halogen Substituents (e.g., -Br) : Increase molecular weight and reactivity (e.g., Suzuki coupling), but may reduce solubility .
Spectroscopic Differentiation
Biological Activity
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolo-pyridine framework, which contributes to its biological activity. The presence of difluoromethoxy and carboxylate groups enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases, including p38 MAP kinase, which plays a crucial role in inflammatory responses and autoimmune diseases. Compounds that modulate this pathway can significantly reduce cytokine production, such as TNFα and IL-1β, thereby providing therapeutic benefits in conditions like arthritis .
- Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyridine derivatives may exhibit antitumor properties by interfering with signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can selectively inhibit tumor growth in various cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- In Vivo Studies on Inflammation : A study investigated the effects of a structurally similar pyrazolo compound on an adjuvant-induced arthritis model. The results indicated significant reductions in joint inflammation and pain, correlating with decreased levels of pro-inflammatory cytokines .
- Antitumor Efficacy : Another investigation focused on the antitumor potential of pyrazolo derivatives. The results demonstrated that these compounds could effectively inhibit cell proliferation in various cancer types through multiple mechanisms, including apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
